![molecular formula C10H16Cl2N2 B3116586 (R)-3-(Pyrrolidin-2-YL)aniline 2hcl CAS No. 2177258-00-1](/img/structure/B3116586.png)
(R)-3-(Pyrrolidin-2-YL)aniline 2hcl
Overview
Description
Pyrrolidin-2-yl compounds are a class of organic compounds containing a pyrrolidin-2-yl functional group. This group consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a substituent located at the 2-position .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hetaryl ureas and alcohols. This environmentally friendly technique can yield a wide range of substituted carbamates .Molecular Structure Analysis
The molecular structure of pyrrolidin-2-yl compounds is characterized by a five-membered ring with four carbon atoms and one nitrogen atom. The substituent at the 2-position can greatly influence the properties of the compound .Chemical Reactions Analysis
Pyrrolidin-2-yl compounds can participate in a variety of chemical reactions. For instance, they can be used in the synthesis of carbamates through the reaction with hetaryl ureas and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-yl compounds can vary widely depending on the specific compound. Factors that can influence these properties include the nature of the substituent at the 2-position .Scientific Research Applications
Bonding of Nitrogen-Containing Organic Molecules
A study explored the adsorption of nitrogen-containing organic molecules like pyrrole and aniline on silicon surfaces. It found that molecules like pyrrole and aniline, which are structurally similar to (R)-3-(Pyrrolidin-2-YL)aniline, retain their aromatic character after bonding to silicon surfaces. This property is significant in semiconductor and surface chemistry research (Cao et al., 2001).
Synthesis and Catalytic Applications
In another study, new compounds with structural similarities to (R)-3-(Pyrrolidin-2-YL)aniline were synthesized. These compounds demonstrated potential in catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This shows the relevance of similar structures in catalysis and synthetic chemistry (Thangavel et al., 2017).
Crystal Structure and Theoretical Studies
A research focusing on a compound structurally related to (R)-3-(Pyrrolidin-2-YL)aniline, namely 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealed insights into its crystal structure and intermolecular interactions. This type of study is crucial in understanding the material properties and potential applications in various scientific fields (Krishnan et al., 2021).
Synthesis and Characterization of Derivatives
Research on the synthesis of novel derivatives structurally related to (R)-3-(Pyrrolidin-2-YL)aniline highlights the compound's versatility in organic synthesis. The study on these derivatives can lead to the development of new materials with unique properties (Mogulaiah et al., 2018).
Catalytic Oxidation Studies
A study investigated the catalytic performance of complexes involving structures similar to (R)-3-(Pyrrolidin-2-YL)aniline. These findings underscore the compound's potential role in catalytic processes, especially in oxidation reactions (Thangavel et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]aniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;;/h1,3-4,7,10,12H,2,5-6,11H2;2*1H/t10-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKASUHDSGOEJJ-YQFADDPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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